molecular formula C18H19N5 B6462600 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2549049-56-9

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6462600
CAS RN: 2549049-56-9
M. Wt: 305.4 g/mol
InChI Key: CHGNAFQZPDRIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline (2-3-3,5-DMPP) is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, meaning it contains two or more rings of atoms that are connected to each other. 2-3-3,5-DMPP has been studied for its potential use in the treatment of various diseases, as well as its effects on biochemical and physiological processes.

Scientific Research Applications

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline has been used in a variety of scientific research applications. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. It has also been studied for its effects on biochemical and physiological processes, such as cell signaling, gene expression, and protein folding. Additionally, this compound has been used as a model compound to study the effects of small molecules on biological systems.

Mechanism of Action

The exact mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, it is believed to act by binding to certain proteins and altering their activity. It has been shown to bind to the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in cell signaling. Additionally, this compound has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of PI3K and COX-2, which can lead to a decrease in inflammation and cell signaling. Additionally, this compound has been shown to reduce the expression of certain genes involved in the development of cancer and diabetes. Finally, this compound has been shown to alter the folding of certain proteins, which can affect their function.

Advantages and Limitations for Lab Experiments

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for researchers. Additionally, this compound can be used to study a variety of biochemical and physiological processes, which makes it a useful tool for researchers studying these processes. However, there are also some limitations to using this compound in laboratory experiments. For example, it is difficult to determine the exact mechanism of action of this compound, which can make it difficult to interpret the results of experiments. Additionally, this compound is not approved for use in humans, which can limit its use in clinical studies.

Future Directions

There are a number of potential future directions for the use of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline. One potential direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be done to better understand the exact mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further research could be done to determine the potential therapeutic applications of this compound, as well as its potential side effects. Finally, further research could be done to explore the potential uses of this compound in drug delivery systems.

Synthesis Methods

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline can be synthesized by a number of methods. The most commonly used method is the reaction of 3,5-dimethyl-1H-pyrazol-1-yl)pyrazine with ethyl bromoacetate in the presence of anhydrous potassium carbonate and dimethylformamide. This reaction results in the formation of this compound. Other methods for synthesizing this compound include the reaction of 3,5-dimethyl-1H-pyrazol-1-yl)pyrazine with ethyl chloroacetate, the reaction of 3,5-dimethyl-1H-pyrazol-1-yl)pyrazine with ethyl bromoacetate in the presence of sodium hydroxide, and the reaction of 3,5-dimethyl-1H-pyrazol-1-yl)pyrazine with ethyl chloroacetate in the presence of sodium hydroxide.

properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-13-11-14(2)23(21-13)18-17(19-8-9-20-18)22-10-7-15-5-3-4-6-16(15)12-22/h3-6,8-9,11H,7,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGNAFQZPDRIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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